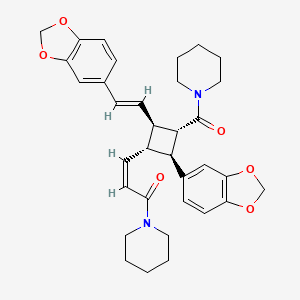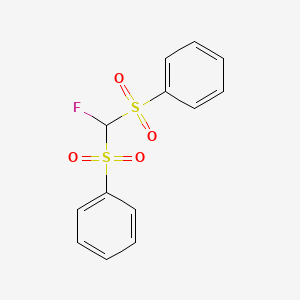
Fluorobis(phenylsulfonyl)methan
Übersicht
Beschreibung
Fluorobis(phenylsulfonyl)methane, also known as Fluorobis(phenylsulfonyl)methane, is a useful research compound. Its molecular formula is C13H11FO4S2 and its molecular weight is 314.4 g/mol. The purity is usually 95%.
The exact mass of the compound Fluorobis(phenylsulfonyl)methane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Fluorobis(phenylsulfonyl)methane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fluorobis(phenylsulfonyl)methane including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Nucleophile Fluormethylisierung von Aldehyden
FBSM wurde bei der nucleophilen Fluormethylisierung von Aldehyden eingesetzt. Der Prozess beinhaltet die Bildung von C-C-Bindungen und die Einführung fluorierter Einheiten in organische Moleküle. Diese Anwendung ist besonders wichtig in der organischen Synthese aufgrund der zunehmenden Anwendungen von selektiv fluorierten organischen Verbindungen in der Lebens- und Materialwissenschaft .
Vorläufer von α-Fluorierten Carbanionen
FBSM-Derivate wurden ausgiebig als exzellente Vorläufer von α-fluorierten Carbanionen für nucleophile Di- und Monofluormethylierungen untersucht . Dies macht FBSM zu einem robusten nucleophilen Monofluormethylierungsmittel für viele Anwendungen, einschließlich katalytischer enantioselektiver Monofluormethylierungsreaktionen .
Monofluormethylierung von cyclischen Sulfamiden und Sulfaten
FBSM wurde bei der regioselektiven Fluormethylierung durch Ringöffnung von cyclischen Sulfamiden und Sulfaten mit α-Fluorcarbanionen und anschließender reduktiver Desulfonierung eingesetzt . Dieser Ansatz ermöglicht den Zugang zu γ- und δ-Fluoramines sowie γ- und δ-Fluoralkoholen in hohen Ausbeuten .
Pronucleophil in der organischen Synthese
Aufgrund des elektronenziehenden Charakters der Phenylsulfonylgruppen wurde FBSM weit verbreitet als Pronucleophil eingesetzt. Es erhöht die Acidität des Protons im benachbarten Kohlenstoffatom, wodurch seine Deprotonierung erleichtert wird und eine resonanzstabilisierte Fluormethid-Spezies entsteht, die mit mehreren Elektrophilen reagieren kann .
Allyliche Alkylierung
FBSM wurde bei der hoch regio- und enantioselektiven allylichen Alkylierung eingesetzt, wobei enantiomerenreine fluorierte Bis(phenylsulfonyl)methylverbindungen mit einem terminalen Alken erhalten wurden . Dies könnte zu monofluormethyl-modifiziertem Ibuprofen umgewandelt werden .
Synthese von strukturell vielfältigen monofluorierten Bis(phenylsulfonyl)methyl-chiralen Addukten
FBSM wurde weit verbreitet als potenzielles Monofluormethyl-Äquivalent in organischen Transformationen eingesetzt. So wurden beispielsweise strukturell vielfältige monofluorierte Bis(phenylsulfonyl)methyl-chirale Addukte durch asymmetrische Enamin-, Iminium-, Phasentransfer- und kooperative Katalysatoren-Konzepte synthetisiert .
Wirkmechanismus
Target of Action
Fluorobis(phenylsulfonyl)methane primarily targets a variety of electrophiles . The electron-withdrawing nature of the phenylsulfonyl groups increases the acidity of the proton in the adjacent carbon atom, making its deprotonation facile and giving rise to a resonance-stabilized fluoromethide species .
Mode of Action
Fluorobis(phenylsulfonyl)methane acts as a pronucleophile . It undergoes deprotonation to form a resonance-stabilized fluoromethide species . This species can then react with several electrophiles .
Biochemical Pathways
Fluorobis(phenylsulfonyl)methane is involved in the monofluoromethylation of molecules . This is an important transformation employed as a strategy to introduce fluoroalkyl functionalities into molecules . Among the known reactions, nucleophilic monofluoromethylation stands out as an important approach .
Pharmacokinetics
The compound’s ability to react with a variety of electrophiles suggests it may have broad reactivity and potential bioavailability .
Result of Action
The result of Fluorobis(phenylsulfonyl)methane’s action is the formation of monofluoromethylated compounds . These compounds can be further converted to other useful compounds, such as monofluoro-methylated ibuprofen .
Action Environment
The action of Fluorobis(phenylsulfonyl)methane can be influenced by environmental factors such as the presence of suitable electrophiles and the conditions under which the reaction takes place . .
Zukünftige Richtungen
Future research directions for FBSM could involve exploring its use in other types of chemical reactions. For instance, a recent study reported a palladium-catalyzed regioselective carbomonofluoromethylation of unactivated alkenes using FBSM as a fluoromethylating reagent . This reaction proceeded smoothly with a wide variety of carbon electrophiles, indicating potential for further exploration of FBSM in similar reactions .
Biochemische Analyse
Biochemical Properties
Fluorobis(phenylsulfonyl)methane plays a crucial role in biochemical reactions, particularly in nucleophilic monofluoromethylation. The electron-withdrawing nature of the phenylsulfonyl groups increases the acidity of the proton in the adjacent carbon atom, facilitating its deprotonation and giving rise to a resonance-stabilized fluoromethide species . This species can react with several electrophiles, making Fluorobis(phenylsulfonyl)methane a versatile reagent. It interacts with various enzymes, proteins, and other biomolecules, including Michael acceptors, to form C-protected monofluoromethyl compounds .
Cellular Effects
Fluorobis(phenylsulfonyl)methane has been shown to influence various cellular processes. It affects cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to form resonance-stabilized fluoromethide species allows it to participate in reactions that can alter cellular activities . For instance, it can modify the activity of enzymes involved in metabolic pathways, thereby impacting cellular metabolism.
Molecular Mechanism
The mechanism of action of Fluorobis(phenylsulfonyl)methane involves its ability to act as a nucleophilic monofluoromethylating reagent. The compound’s electron-withdrawing phenylsulfonyl groups increase the acidity of the adjacent proton, facilitating its deprotonation and the formation of a resonance-stabilized fluoromethide species . This species can then interact with various electrophiles, leading to the formation of monofluoromethylated compounds. Additionally, Fluorobis(phenylsulfonyl)methane can inhibit or activate enzymes by binding to their active sites, thereby influencing gene expression and cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Fluorobis(phenylsulfonyl)methane can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that Fluorobis(phenylsulfonyl)methane is relatively stable under certain conditions, but it can degrade over time, leading to changes in its effectiveness . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that the compound can have lasting impacts on cellular activities .
Dosage Effects in Animal Models
The effects of Fluorobis(phenylsulfonyl)methane vary with different dosages in animal models. At lower doses, the compound can effectively participate in biochemical reactions without causing significant adverse effects . At higher doses, toxic or adverse effects may be observed, including potential damage to cellular structures and disruption of metabolic pathways . Threshold effects have been identified, highlighting the importance of careful dosage control in experimental settings .
Metabolic Pathways
Fluorobis(phenylsulfonyl)methane is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into various metabolites . The compound’s ability to form resonance-stabilized fluoromethide species allows it to participate in reactions that alter metabolic flux and metabolite levels . These interactions can have significant effects on overall cellular metabolism .
Transport and Distribution
Within cells and tissues, Fluorobis(phenylsulfonyl)methane is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in different cellular compartments . The transport and distribution of Fluorobis(phenylsulfonyl)methane are critical factors that determine its effectiveness in biochemical reactions and its impact on cellular functions .
Subcellular Localization
The subcellular localization of Fluorobis(phenylsulfonyl)methane is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . These localization patterns can affect the compound’s activity and function within the cell . Understanding the subcellular distribution of Fluorobis(phenylsulfonyl)methane is essential for elucidating its role in various biochemical processes .
Eigenschaften
IUPAC Name |
[benzenesulfonyl(fluoro)methyl]sulfonylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FO4S2/c14-13(19(15,16)11-7-3-1-4-8-11)20(17,18)12-9-5-2-6-10-12/h1-10,13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUZGMBZILYZZRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C(F)S(=O)(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FO4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
910650-82-7 | |
| Record name | 910650-82-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


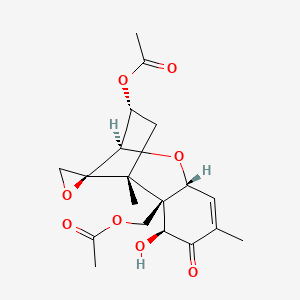
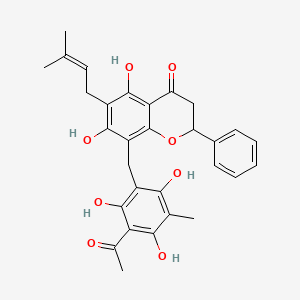
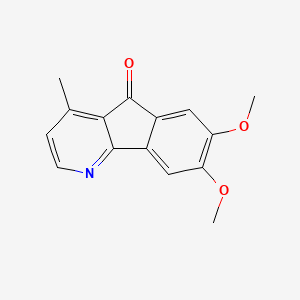

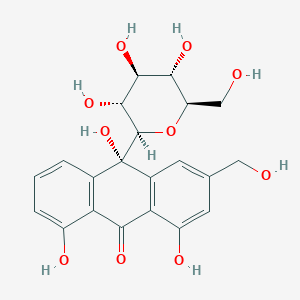
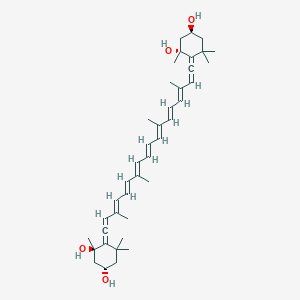

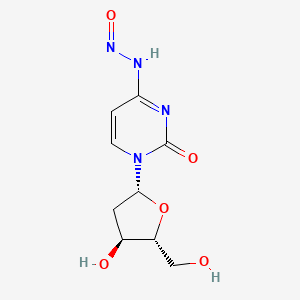

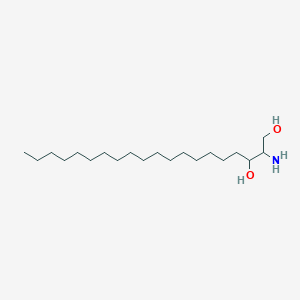


![(5S,12S)-5,12-Epimino-5,6,12,13-tetrahydro-15,15-dimethylcycloocta[1,2-f:5,6-f']bis[1,3]benzodioxole-15-ium](/img/structure/B1258785.png)
